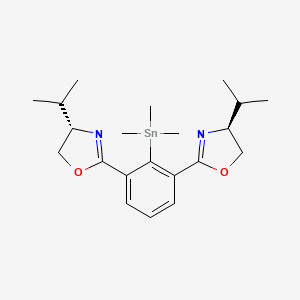

(4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral organotin compound featuring a central 1,3-phenylene core substituted with a trimethylstannyl group and two 4-isopropyl-4,5-dihydrooxazole (oxazoline) rings. Its molecular formula is C23H36N2O2Sn, with a molecular weight of 491.25 g/mol . The stereochemistry (4S,4'S) ensures enantioselectivity in catalytic applications, while the trimethylstannyl group enhances its utility in cross-coupling reactions.

Properties

Molecular Formula |

C21H32N2O2Sn |

|---|---|

Molecular Weight |

463.2 g/mol |

IUPAC Name |

[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |

InChI |

InChI=1S/C18H23N2O2.3CH3.Sn/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4;;;;/h5-7,11-12,15-16H,9-10H2,1-4H3;3*1H3;/t15-,16-;;;;/m1..../s1 |

InChI Key |

LDJSGJPVVSXPQU-WOLYCILSSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C(C)C)[Sn](C)(C)C |

Canonical SMILES |

CC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)C)[Sn](C)(C)C |

Origin of Product |

United States |

Biological Activity

The compound (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is a unique organic molecule that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 491.3 g/mol. The structure features a trimethylstannyl group attached to a phenylene backbone with two oxazole rings, which contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H36N2O2Sn |

| Molecular Weight | 491.3 g/mol |

| IUPAC Name | [2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |

| CAS Number | 452085-99-3 |

The biological activity of (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Cytotoxicity Studies

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against HepG2 human hepatoblastoma cells and found significant cytotoxicity at specific concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 15 | Significant cytotoxicity |

| MOLT-4 | 10 | Induces apoptosis |

| U937 | 12 | Selective cytotoxicity |

Case Studies

- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested for its antitumor properties. It showed promising results in inhibiting cell proliferation and inducing apoptosis in leukemic cell lines .

- Oxidative Stress Response : Another investigation focused on the antioxidant capabilities of the compound, revealing that it significantly reduced oxidative stress markers in treated cells compared to controls .

- Mechanistic Insights : Further research explored the mechanistic pathways through which the compound exerts its effects. It was found to interact with cellular signaling pathways that regulate apoptosis and cell survival .

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H36N2O2Sn |

| Molecular Weight | 491.25 g/mol |

| IUPAC Name | [2,6-bis[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |

| CAS Number | 452085-99-3 |

| Key Features | Trimethylstannyl group, chiral oxazoline rings |

The compound is synthesized via multi-step protocols, starting with the construction of the phenylene core, followed by stannylation and oxazoline ring formation under controlled conditions . Its applications span asymmetric catalysis , pharmaceutical intermediates , and materials science , leveraging its ability to coordinate transition metals and participate in Stille couplings .

Comparison with Similar Compounds

Structural and Functional Comparisons:

The compound belongs to a family of bis(oxazoline) derivatives with varying substituents and bridging groups. Below is a comparative analysis with structurally related analogs:

Reactivity and Selectivity Trends:

Trimethylstannyl Group: Unique to the target compound, this group enables Stille cross-couplings, a reaction absent in non-stannylated analogs like (S,S)-BDPP .

Steric Effects: Compounds with tert-butyl substituents (e.g., C35H50N2O2) exhibit higher steric hindrance, reducing catalytic turnover but improving selectivity in asymmetric hydrogenations .

Biological Activity : Ethylpropylidene-bridged oxazoles (C23H26N2O2) show stronger anti-inflammatory effects due to enhanced lipophilicity and target binding .

Performance in Catalysis:

Research Findings and Implications

- Synthetic Versatility : The compound’s modular structure allows substitution of the stannyl group with halogens or boronate esters, broadening its utility in diversity-oriented synthesis .

- Industrial Relevance : Its stability under harsh reaction conditions makes it preferable for large-scale catalytic processes compared to thermally sensitive phosphine-based ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.